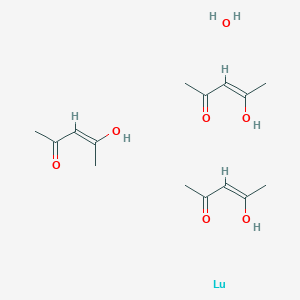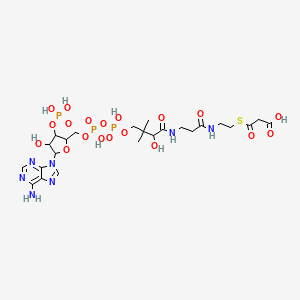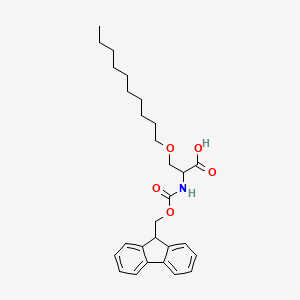
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt involves multiple steps. The process typically starts with the preparation of the xanthene core, followed by the introduction of sulfonic acid groups and diphenylphosphino groups. The final step involves the addition of disodium salt to stabilize the compound. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the diphenylphosphino groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the production of dyes, pigments, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt involves its ability to interact with specific molecular targets. The diphenylphosphino groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The sulfonic acid groups enhance the solubility and reactivity of the compound, making it effective in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt dihydrate
Uniqueness
Compared to similar compounds, 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt stands out due to its unique combination of xanthene core, diphenylphosphino groups, and sulfonic acid groups. This combination provides enhanced stability, reactivity, and versatility, making it suitable for a broader range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C39H32Na2O7P2S2+2 |
|---|---|
Molekulargewicht |
784.7 g/mol |
IUPAC-Name |
disodium;4,5-bis(diphenylphosphanyl)-9,9-dimethylxanthene-2,7-disulfonic acid |
InChI |
InChI=1S/C39H32O7P2S2.2Na/c1-39(2)33-23-31(49(40,41)42)25-35(47(27-15-7-3-8-16-27)28-17-9-4-10-18-28)37(33)46-38-34(39)24-32(50(43,44)45)26-36(38)48(29-19-11-5-12-20-29)30-21-13-6-14-22-30;;/h3-26H,1-2H3,(H,40,41,42)(H,43,44,45);;/q;2*+1 |
InChI-Schlüssel |
DUDTXAIVLVGWNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC(=C2)S(=O)(=O)O)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)O)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


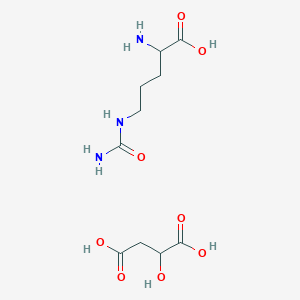
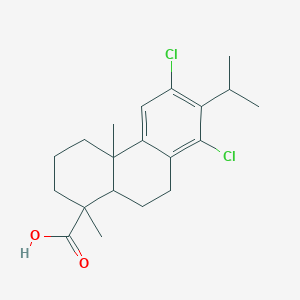
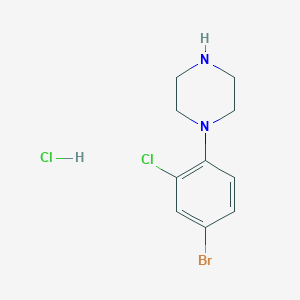
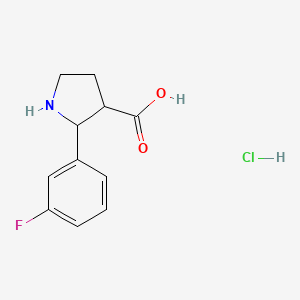
![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
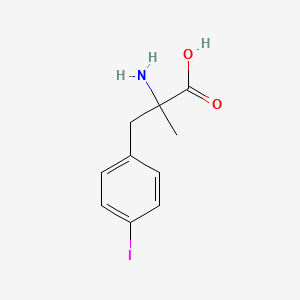
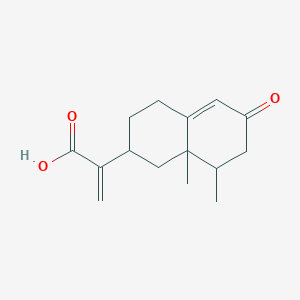
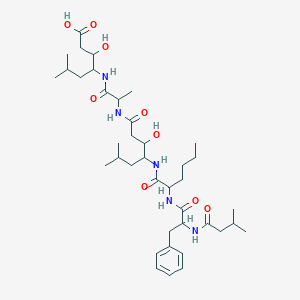
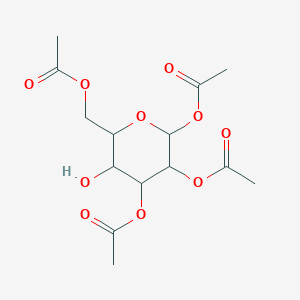

![ethyl 2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B12319003.png)
